molecular formula C11H16BrN B12084762 3-Bromo-N,N-diethyl-5-methylaniline

3-Bromo-N,N-diethyl-5-methylaniline

Cat. No.: B12084762
M. Wt: 242.16 g/mol
InChI Key: TXOFWPDDBCQYJA-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Anilines in Organic Synthesis and Industrial Chemistry

Halogenated anilines are aromatic amines that contain one or more halogen atoms attached to the benzene (B151609) ring. beilstein-journals.org These compounds are fundamental building blocks in organic synthesis due to the reactivity imparted by both the amino group and the halogen substituent. ontosight.aiknowde.com The presence of a halogen atom can influence the electronic properties and reactivity of the aniline (B41778) ring, often serving as a handle for further chemical transformations such as nucleophilic substitution or cross-coupling reactions. ontosight.aiacs.org

In industrial chemistry, anilines and their derivatives are indispensable. knowde.com They are precursors in the manufacturing of a wide array of products, including dyes, pigments, polymers like polyurethanes, rubber processing chemicals, and pesticides. knowde.comwikipedia.org Halogenated anilines, in particular, are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, where the halogen atom can modulate the biological activity and metabolic stability of the final product. beilstein-journals.orgacs.org The controlled halogenation of anilines is a key strategy for producing these valuable compounds. beilstein-journals.org

Significance and Scope of Research on 3-Bromo-N,N-diethyl-5-methylaniline

This compound is a polysubstituted aniline derivative characterized by a bromine atom, two ethyl groups on the nitrogen, and a methyl group on the benzene ring. This specific arrangement of substituents makes it a subject of interest in synthetic organic chemistry. The diethylamino group and the methyl group influence the reactivity of the aromatic ring, while the bromo substituent provides a site for further functionalization.

Research on this compound primarily focuses on its synthesis and its potential as an intermediate in the creation of more complex molecules. The strategic placement of the bromo, diethylamino, and methyl groups can direct subsequent reactions to specific positions on the aromatic ring, allowing for the regioselective synthesis of new compounds.

Overview of Key Research Domains and Thematic Areas

The investigation of this compound and related compounds falls into several key research domains:

Synthetic Methodologies: A significant area of research involves the development of efficient and selective methods for the synthesis of polysubstituted anilines. This includes exploring different brominating agents and reaction conditions to achieve high yields and purity. The synthesis of related compounds often involves the bromination of the corresponding aniline derivative. chemicalbook.com

Reaction Mechanisms: Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome of chemical transformations. This includes studying the electronic effects of the substituents on the reactivity of the aromatic ring.

Intermediate for Complex Molecules: A primary application of this compound is as a building block in the synthesis of more complex molecules, particularly those with potential applications in materials science and medicinal chemistry. fishersci.ca The bromo group can be readily converted to other functional groups, enabling the construction of a diverse range of derivatives.

Spectroscopic and Structural Analysis: Detailed characterization of this compound and its derivatives using techniques like NMR, IR, and mass spectrometry is essential for confirming their structures and understanding their properties. spectrabase.com

Interactive Data Table: Physicochemical Properties of Related Anilines

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
3-Bromo-N,N-diethylanilineC10H14BrN228.13Diethylamino and bromo substituents. nih.gov
3-Bromo-5-methylanilineC7H8BrN186.05Bromo and methyl substituents on the aniline ring. nih.gov
3-Bromo-N,N-dimethylanilineC8H10BrN200.08Dimethylamino and bromo substituents. sigmaaldrich.comnih.gov
3-Bromo-N-methylanilineC7H8BrN186.05Methylamino and bromo substituents. sigmaaldrich.comsigmaaldrich.cn
AnilineC6H7N93.13The parent aromatic amine. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

3-bromo-N,N-diethyl-5-methylaniline

InChI

InChI=1S/C11H16BrN/c1-4-13(5-2)11-7-9(3)6-10(12)8-11/h6-8H,4-5H2,1-3H3

InChI Key

TXOFWPDDBCQYJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC(=C1)C)Br

Origin of Product

United States

Advanced Structural Considerations and Nomenclature of 3 Bromo N,n Diethyl 5 Methylaniline

Systematic IUPAC Nomenclature and Related Conventions

The systematic name for the compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 3-Bromo-N,N-diethyl-5-methylaniline . This name is derived by identifying the parent structure as aniline (B41778), which is a benzene (B151609) ring substituted with an amino group (-NH2). vaia.comlibretexts.org

The substituents on the benzene ring are a bromine atom, a methyl group, and a diethylamino group. The numbering of the ring positions starts from the carbon atom attached to the primary functional group, which in this case is the amino group (or its N-substituted derivative), designated as position 1. The substituents are then given the lowest possible locants. Therefore, the bromine atom is at position 3, and the methyl group is at position 5.

The "N,N-diethyl" prefix indicates that two ethyl groups are attached to the nitrogen atom of the amino group. libretexts.org This makes it a tertiary amine. The substituents on the aromatic ring are listed in alphabetical order (Bromo, diethyl, methyl).

ComponentIUPAC Nomenclature Detail
Parent Structure Aniline
Ring Substituents Bromine, Methyl
Nitrogen Substituents Two Ethyl groups
Numbering The carbon attached to the nitrogen is C1. Substituents are at positions 3 and 5.
Final Name This compound

Conformational Analysis and Rotational Dynamics of the N,N-Diethylamino Group

The rotation around the C(aryl)-N bond is subject to a certain energy barrier. This barrier arises from a combination of steric hindrance and electronic effects. The lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the benzene ring. This resonance is most effective when the p-orbital of the nitrogen is aligned with the p-orbitals of the aromatic ring, which requires a specific, more planar conformation. Rotation away from this conformation disrupts this π-conjugation, leading to an increase in energy.

Conversely, steric interactions between the ethyl groups and the ortho-substituents on the benzene ring (in this case, hydrogen atoms at positions 2 and 6) can destabilize the planar conformation. The molecule will adopt a conformation that represents a balance between maximizing π-conjugation and minimizing steric strain. Studies on similar N,N-dialkylamino-substituted aromatic compounds have shown that the rotational barriers are influenced by the nature of the substituents on the ring and the alkyl groups on the nitrogen. For instance, the barrier to rotation about the aryl-N bond in N,N-dimethylanilines is significantly higher than in aniline itself, and this barrier can be further influenced by the presence of other ring substituents. nih.gov

The ethyl groups themselves also have rotational freedom around the N-C(ethyl) bonds, leading to a multitude of possible transient conformations. However, the most stable conformations will seek to minimize steric clashes between the ethyl groups and between the ethyl groups and the aromatic ring.

FeatureDescription
Primary Rotational Freedom Rotation around the C(aryl)-N bond.
Contributing Factors Steric hindrance between the diethylamino group and the aromatic ring. Electronic effects, specifically the resonance between the nitrogen lone pair and the aromatic π-system.
Resulting Conformation A non-planar (twisted) conformation is typically the most stable, representing a compromise between electronic stabilization and steric repulsion.
Rotational Barrier An energy barrier must be overcome for the diethylamino group to rotate. This barrier is a measurable quantity that reflects the stability of the ground state conformation.

Tautomerism and Isomeric Possibilities in Substituted Anilines

Tautomers are structural isomers that readily interconvert, with the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. youtube.com Common forms of tautomerism include keto-enol and imine-enamine tautomerism. youtube.com

For this compound, the possibility of common tautomeric forms is negligible. This is because the nitrogen atom is part of a tertiary amine, meaning it is bonded to three carbon atoms (one from the aromatic ring and two from the ethyl groups) and has no attached hydrogen atoms. nih.gov The presence of a labile hydrogen atom on the nitrogen is a prerequisite for the typical imine-enamine tautomerism observed in primary and secondary amines. In those cases, a proton can migrate from the nitrogen to an adjacent carbon atom, leading to the formation of an enamine.

Since this compound lacks an N-H bond, this type of prototropic tautomerism is not possible. The molecule is locked in its N,N-disubstituted aniline form.

Regarding other isomeric possibilities, the compound exists as a single constitutional isomer as defined by its name. Geometrical isomerism (cis/trans) is not applicable in the same way as it is for alkenes, as there are no restricted double bonds in the rotatable substituent groups. However, as discussed in the conformational analysis, the molecule can exist in different conformations (rotational isomers or rotamers), but these are typically in rapid equilibrium at room temperature.

ConceptRelevance to this compound
Keto-Enol Tautomerism Not applicable as the compound is not a ketone or an enol.
Imine-Enamine Tautomerism Not applicable due to the absence of a hydrogen atom on the tertiary nitrogen. youtube.com
Other Prototropic Tautomerism Highly unlikely as there are no other readily mobile protons that can lead to a stable tautomeric form.
Geometrical Isomerism Not applicable in the context of cis/trans isomerism around a double bond.
Conformational Isomerism The molecule exists as a mixture of rapidly interconverting conformations (rotamers) due to rotation around single bonds.

Reaction Mechanisms and Chemical Reactivity of 3 Bromo N,n Diethyl 5 Methylaniline

Reactivity of the Aromatic C-Br Bond in 3-Bromo-N,N-diethyl-5-methylaniline

The carbon-bromine bond in this compound is a key site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this bond is influenced by the electron-donating nature of the N,N-diethylamino and methyl groups, which can affect the feasibility and outcomes of various reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA r) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. researchgate.netsigmaaldrich.com In this compound, both the N,N-diethylamino and methyl groups are electron-donating, which deactivates the aromatic ring towards traditional SNAr reactions. Consequently, direct displacement of the bromide by common nucleophiles under standard conditions is generally not a favored pathway. For such a reaction to proceed, it would likely require exceptionally harsh conditions or the use of a very powerful nucleophile, and even then, yields are expected to be low.

While classic SNAr is unlikely, alternative mechanisms such as those involving benzyne (B1209423) intermediates could potentially be induced under very strong basic conditions (e.g., with sodium amide). However, the presence of acidic protons on the methyl group and the ethyl groups of the amine could lead to competing side reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new C-C bonds and are widely used in organic synthesis.

Suzuki-Miyaura Reaction: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. bldpharm.com For this compound, a successful Suzuki-Miyaura coupling would lead to the formation of a biaryl compound. The electron-donating groups on the aniline (B41778) ring can influence the oxidative addition step in the catalytic cycle.

Reaction Catalyst Ligand Base Solvent Reactant Product
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃PPh₃, SPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂OArylboronic acid5-Aryl-N,N-diethyl-3-methylaniline

Sonogashira Reaction: The Sonogashira reaction couples aryl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. nih.gov This reaction would introduce an alkynyl substituent at the 3-position of the aniline ring. The reaction is generally robust and provides a direct route to aryl alkynes.

Reaction Catalyst Co-catalyst Base Solvent Reactant Product
SonogashiraPd(PPh₃)₂Cl₂CuIEt₃N, PiperidineTHF, DMFTerminal alkyne3-(Alkynyl)-N,N-diethyl-5-methylaniline

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. ontosight.ai This method is known for its high reactivity and functional group tolerance. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent.

Reaction Catalyst Ligand Reactant Solvent Product
NegishiPd(PPh₃)₄, PdCl₂(dppf)-Organozinc halideTHF, Dioxane3-Alkyl/Aryl-N,N-diethyl-5-methylaniline

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. researcher.life This reaction would allow for the introduction of a vinyl group at the 3-position of the aniline ring. The regioselectivity of the Heck reaction can sometimes be an issue, but with aryl bromides, the substitution typically occurs at the less substituted carbon of the alkene.

Reaction Catalyst Ligand Base Solvent Reactant Product
HeckPd(OAc)₂P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)Alkene3-(Vinyl)-N,N-diethyl-5-methylaniline

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.net The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. Tertiary amine groups, such as the N,N-diethylamino group in the target molecule, are known to be effective DMGs. researchgate.net

In the case of this compound, the N,N-diethylamino group can direct lithiation to either the C2 or C6 position. The presence of the bromine atom at C3 and the methyl group at C5 will sterically and electronically influence the site of metalation. The bromine atom, being ortho to the C2 position, might disfavor lithiation at this site due to steric hindrance. Therefore, lithiation is more likely to occur at the C6 position. Subsequent reaction with an electrophile would introduce a new substituent at this position. It is also possible that a lithium-halogen exchange could occur at the C-Br bond, which would compete with the DoM pathway.

Reactivity of the Tertiary Amine Functionality

The N,N-diethylamino group in this compound is a versatile functional group that can undergo several types of reactions, including quaternization and oxidation.

Quaternization Reactions and Salt Formation

As a tertiary amine, the nitrogen atom in this compound possesses a lone pair of electrons and is therefore nucleophilic and basic. It can readily react with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, proceeds via an SN2 mechanism. The resulting ammonium salt is a stable, ionic compound.

Reactant Reagent Solvent Product
This compoundMethyl iodideAcetonitrile, Dichloromethane3-Bromo-N,N-diethyl-N-methyl-5-methylanilinium iodide

Oxidation Reactions of the Amine Moiety

The tertiary amine functionality can be oxidized under various conditions. For instance, treatment with oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. More vigorous oxidation can lead to dealkylation. For example, oxidative N-demethylation of N,N-dimethylanilines has been reported using reagents like tert-butyl hydroperoxide. A similar N-deethylation could potentially occur with this compound, although this might require more forcing conditions due to the greater steric hindrance of the ethyl groups compared to methyl groups.

Protonation Equilibria and Basicity Studies

The basicity of this compound is a critical parameter influencing its reactivity, particularly in acid-catalyzed reactions. The lone pair of electrons on the nitrogen atom of the diethylamino group is available for protonation. However, the electronic effects of the substituents on the aromatic ring modulate this basicity.

The diethylamino group is an activating, electron-donating group due to the +I (inductive) effect of the ethyl groups and the +M (mesomeric) effect of the nitrogen lone pair's delocalization into the benzene (B151609) ring. The methyl group at the meta-position also contributes a weak +I effect, slightly increasing the electron density on the ring. Conversely, the bromine atom at the meta-position exerts a -I (inductive) effect, withdrawing electron density from the ring, and a weaker +M effect.

In this compound, the diethylamino and methyl groups are meta to each other, and both are meta to the bromine atom. The basicity of an aniline is influenced by the availability of the nitrogen's lone pair to accept a proton. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

The position of the substituents also plays a role. In a study of toluidine isomers, p-toluidine (B81030) was found to be more basic than m-toluidine, which was more basic than aniline, while o-toluidine (B26562) was the least basic due to steric hindrance. vedantu.comquora.com This highlights the subtle interplay of electronic and steric factors in determining the basicity of substituted anilines.

Table 1: pKa Values of Related Aniline Derivatives

CompoundpKa of Conjugate Acid
N,N-diethylaniline6.57 nih.gov
N,N-dimethylaniline5.15 nih.gov
Aniline4.63

This table presents pKa values for related compounds to provide context for the basicity of this compound.

Regioselective Transformations of the Aromatic Ring

The substituents on the aromatic ring of this compound direct the regioselectivity of further transformations.

The diethylamino group is a powerful ortho, para-directing group in electrophilic aromatic substitution reactions due to its strong +M effect. byjus.com The methyl group is also an ortho, para-director, albeit weaker. The bromine atom is a deactivating but ortho, para-directing substituent.

In this compound, the positions ortho and para to the strongly activating diethylamino group are positions 2, 4, and 6. Position 4 is para to the diethylamino group and ortho to both the methyl and bromo groups. Positions 2 and 6 are ortho to the diethylamino group.

Considering the directing effects:

-N(Et)₂ group: directs to positions 2, 4, and 6.

-CH₃ group: directs to positions 2, 4, and 6 (relative to its own position).

-Br group: directs to positions 2, 4, and 6 (relative to its own position).

The methyl group on the aromatic ring can undergo reactions at the benzylic position. These reactions typically involve the formation of a benzylic radical, cation, or anion.

One potential transformation is the oxidation of the methyl group. Strong oxidizing agents can convert the methyl group to a carboxylic acid. For instance, the oxidation of p-xylene (B151628) to p-toluic acid is a known industrial process. rsc.org The reaction conditions would need to be carefully controlled to avoid oxidation of the sensitive diethylamino group.

Another possibility is benzylic C-H amination. Recent research has shown that benzylic C-H bonds can be directly converted to C-N bonds using various catalytic systems. researchgate.net This would allow for the introduction of a nitrogen-containing functional group at the methyl position, leading to more complex derivatives. For example, the reaction of ortho-methyl substituted anilines can lead to the formation of isoindolines through radical sp³ C-H amination. nih.gov

Mechanistic Studies of Specific Transformations Involving this compound

While specific mechanistic studies on this compound are scarce, the mechanisms of reactions involving related N,N-dialkylanilines can provide valuable insights.

The oxidation of N,N-dialkylanilines often proceeds through a single electron transfer (SET) mechanism to form a radical cation. This radical cation can then undergo further reactions. For example, the periodate (B1199274) oxidation of N,N-diethyl-m-toluidine in an acetone-water medium has been studied. researchgate.net The reaction follows second-order kinetics, being first order in each reactant. The proposed mechanism involves the formation of an intermediate complex which then decomposes to the products.

Reactions involving radical species are also relevant. For instance, the reaction of N,N-dimethylaniline derivatives with cumene (B47948) hydroperoxide involves the formation of α-aminomethyl radicals. acs.org These radicals can then participate in various addition and cyclization reactions.

In the context of electrophilic aromatic substitution, the mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the most stable intermediates will be those where the positive charge is delocalized onto the nitrogen atom of the diethylamino group.

Advanced Analytical Techniques for Characterization and Purity Assessment of 3 Bromo N,n Diethyl 5 Methylaniline

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Bromo-N,N-diethyl-5-methylaniline, providing an exact measurement of its molecular mass. For the molecular formula C₁₁H₁₆BrN, the calculated monoisotopic mass is 241.0466 u. HRMS can verify this value with high precision (typically within 5 ppm), which is crucial for confirming the elemental composition and distinguishing it from other potential isomers or impurities.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, resulting in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 241.0466 and 243.0446, respectively. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pathways under electron ionization (EI) can be predicted based on the structure of related N,N-dialkylanilines. The primary fragmentation processes are expected to involve the N-diethyl group. A common fragmentation is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃) from one of the ethyl groups to form a stable iminium cation. This would result in a fragment ion at m/z 226.0235.

Another significant fragmentation pathway involves the loss of an entire ethyl radical (•C₂H₅), producing a fragment at m/z 212.0153. Furthermore, cleavage of the C(aryl)-N bond can occur, leading to the formation of a bromomethylphenyl radical and a diethylaminium cation. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Based on the analysis of structurally similar compounds, such as 3-bromo-N-methylaniline and other substituted anilines, a set of predicted chemical shifts for this compound can be established. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ar-CH₃ ~2.30 (s, 3H) ~21.5
N-CH₂-CH₃ ~1.15 (t, 6H, J ≈ 7.1 Hz) ~12.6
N-CH₂-CH₃ ~3.35 (q, 4H, J ≈ 7.1 Hz) ~44.5
C1-H - ~150.0
C2-H ~6.70 (s, 1H) ~114.0
C3-H - ~123.0
C4-H ~6.80 (s, 1H) ~122.0
C5-H - ~139.0
C6-H ~6.65 (s, 1H) ~110.0

Note: Chemical shifts are predicted relative to TMS and can vary based on solvent and concentration. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet.

Multidimensional NMR Techniques (2D-NMR: COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the most prominent cross-peak would connect the methylene (B1212753) protons (~3.35 ppm) and the methyl protons (~1.15 ppm) of the ethyl groups, confirming their connectivity. The aromatic protons are expected to show very weak or no cross-peaks with each other due to their meta-relationship and small coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals as listed in the table above (e.g., ~1.15 ppm to ~12.6 ppm; ~3.35 ppm to ~44.5 ppm; ~2.30 ppm to ~21.5 ppm; and the aromatic protons to their respective carbons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. ic.ac.uk A key expected NOE would be between the N-CH₂ protons (~3.35 ppm) and the adjacent aromatic protons at the C2 and C6 positions (~6.70 and ~6.65 ppm), confirming their spatial closeness.

Summary of Expected 2D NMR Correlations

Experiment Correlated Nuclei Expected Key Correlations Purpose
COSY ¹H - ¹H (N-CH₂-CH₃) ↔ (N-CH₂-CH₃) Confirms ethyl group structure
HSQC ¹H - ¹³C (1-bond) (N-CH₂) ↔ C of N-CH₂; (Ar-H) ↔ C of Ar-C Assigns directly bonded C-H pairs
HMBC ¹H - ¹³C (2-3 bonds) (N-CH₂) → C1, C2, C6; (Ar-CH₃) → C4, C5, C6 Confirms substitution pattern

| NOESY | ¹H - ¹H (space) | (N-CH₂) ↔ H2, H6 | Confirms spatial arrangement |

Solid-State NMR Spectroscopy for Crystalline or Amorphous Forms

Should this compound exist in a crystalline or stable amorphous solid form, solid-state NMR (ssNMR) would be a valuable tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and internuclear distances in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra for ¹³C nuclei, revealing information about polymorphism (the existence of different crystal forms), as distinct polymorphs would yield different chemical shifts. acs.org

Dynamic NMR Studies for Conformational Exchange

The N,N-diethyl group in this molecule is not static. Rotation around the C(aryl)-N bond can be sterically hindered, and this process can be studied using variable-temperature (dynamic) NMR. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two ethyl groups or even for the two protons within a single methylene group (diastereotopic protons). As the temperature is raised, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. Analysis of these spectral changes can provide thermodynamic parameters for the rotational barrier.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography on a suitable single crystal provides the most definitive structural information, yielding precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While no specific crystal structure for this compound is publicly available, predictions can be made based on related structures. nih.govnih.gov

The analysis would confirm the planar geometry of the benzene (B151609) ring and the trigonal pyramidal geometry of the nitrogen atom. A key parameter would be the torsion angle between the plane of the aromatic ring and the C-N-C plane of the diethylamino group, which would indicate the degree of steric hindrance and its influence on the molecular conformation.

Crystal Packing Analysis and Intermolecular Interactions

Analysis of the crystal packing reveals how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions. In the crystal structure of this compound, weak intermolecular interactions are expected to play a significant role. These could include:

C-H···π interactions: Where a C-H bond from an ethyl or methyl group of one molecule interacts with the electron-rich face of the aromatic ring of a neighboring molecule.

Halogen Bonding: The bromine atom, having an electropositive region on its pole (the σ-hole), could potentially engage in weak Br···N or Br···Br Type I interactions, influencing the packing motif. nih.gov

Understanding these interactions is crucial for rationalizing the physical properties of the solid material, such as its melting point and solubility.

Conformational Analysis in the Solid State

The three-dimensional arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, melting point, and stability. While specific crystallographic data for this compound is not extensively published, a hypothetical analysis can be inferred based on similar molecular structures.

X-ray crystallography would be the definitive technique for determining the solid-state conformation. A single crystal X-ray diffraction experiment would reveal precise bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's geometry in the crystalline lattice. It would likely show the orientation of the diethylamino group relative to the substituted benzene ring and the conformation of the ethyl chains.

In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT), can be employed to predict the most stable conformers in the solid state. These calculations would likely indicate a non-planar arrangement of the diethylamino group with respect to the aromatic ring due to steric hindrance from the adjacent bromine and methyl substituents.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 8.54
c (Å) 14.67
β (°) 98.5
Volume (ų) 1270

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The C-N stretching vibration of the aromatic amine would be expected in the 1340-1250 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups would be observed in the 2975-2850 cm⁻¹ range. The C-Br stretching vibration would be found in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. Due to its non-polar nature, the C-Br bond might show a more intense Raman signal compared to its FT-IR absorption.

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group FT-IR Peak (cm⁻¹) Raman Shift (cm⁻¹)
Aromatic C-H Stretch 3050 3055
Aliphatic C-H Stretch 2970, 2935, 2870 2972, 2938, 2875
C=C Aromatic Ring Stretch 1600, 1580 1605, 1582
C-N Stretch 1320 1318

Advanced Chromatographic Methods for Purity Profiling and Quantitative Analysis

Chromatographic techniques are indispensable for separating and quantifying the main component from its impurities, which may include starting materials, by-products, or degradation products.

HPLC is a cornerstone for the purity assessment of non-volatile, thermally labile compounds like substituted anilines. A reversed-phase HPLC method would likely be the primary choice.

Method: A C18 column would be suitable, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a buffer to control the pH and ensure the analyte is in its neutral form.

Detection:

UV-Vis Detection: Due to the presence of the aromatic ring, this compound would have a strong UV absorbance, making a UV-Vis detector highly effective for quantitative analysis. The maximum absorbance wavelength (λmax) would likely be in the 250-280 nm range.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio, providing a powerful tool for impurity profiling.

Table 3: Hypothetical HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

For volatile and thermally stable compounds, GC-MS is a powerful technique for separation and identification. Given the nature of this compound, it should be amenable to GC analysis.

Method: A non-polar or mid-polar capillary column (e.g., DB-5ms) would be used. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points.

Analysis: GC provides the retention time for quantification, while the coupled mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum that acts as a chemical fingerprint for identification. The mass spectrum would show a molecular ion peak and specific fragmentation patterns corresponding to the loss of ethyl groups or bromine.

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be advantageous for separating chiral compounds or for achieving faster separations than HPLC.

Application: If isomeric impurities (e.g., positional isomers of the bromine or methyl group) are present, SFC with a chiral stationary phase could be employed to separate these challenging mixtures. SFC often provides higher efficiency and faster analysis times compared to normal-phase HPLC.

By employing this suite of advanced analytical techniques, a comprehensive profile of this compound can be established, ensuring its identity, purity, and quality for its intended applications.

Theoretical and Computational Chemistry Studies of 3 Bromo N,n Diethyl 5 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity.

HOMO: The region of the molecule most likely to donate electrons in a reaction. In an aniline (B41778) derivative, this is often located on the aromatic ring and the nitrogen atom.

LUMO: The region most likely to accept electrons.

HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

No published data is available for the HOMO-LUMO energies or spatial distribution for 3-Bromo-N,N-diethyl-5-methylaniline.

Charge Distribution and Electrostatic Potential Maps

These analyses reveal the distribution of electron density across the molecule, which is key to understanding its interactions with other molecules.

Mulliken or Natural Population Analysis (NPA): These methods assign partial charges to each atom, indicating sites prone to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich), while blue regions show positive potential (electron-poor). For this molecule, one would expect negative potential around the nitrogen and bromine atoms and positive potential around the hydrogen atoms.

Specific charge distribution values and MEP maps for this compound are not available in the literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these with experimental data helps in the structural elucidation of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an Infrared (IR) spectrum. This can help in identifying the functional groups present in the molecule.

While experimental spectroscopic data may exist in certain databases, predicted spectroscopic parameters from computational studies for this compound have not been published.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations could reveal:

Conformational Flexibility: The rotation of the diethylamino and methyl groups and their preferred orientations.

Intermolecular Interactions: How molecules of this compound interact with each other or with solvent molecules in the liquid or solid state.

There are no published molecular dynamics simulation studies for this compound.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational modeling can be used to study the mechanisms of chemical reactions. This involves:

Mapping Reaction Coordinates: Identifying the lowest energy path from reactants to products.

Locating Transition States: Finding the highest energy point along the reaction pathway, which determines the reaction's activation energy and rate.

No reaction pathway modeling or transition state analyses for reactions involving this compound are documented in the literature.

Structure-Reactivity Relationship (SAR) Prediction and Design of Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structure with its biological activity or chemical reactivity. While no specific SAR studies exist for this compound, this type of analysis would typically involve:

Synthesizing and testing a series of related compounds.

Using computational methods to correlate structural features (like electronic properties or shape) with observed activity.

No SAR studies or computational design of derivatives based on this compound have been published.

Chemoinformatics Approaches for Virtual Screening and Property Prediction

Chemoinformatics provides essential computational tools for the efficient screening of large compound libraries and the in-silico prediction of molecular properties, thereby accelerating the drug discovery and development process. For this compound, while specific comprehensive chemoinformatic studies are not extensively documented in public literature, the application of established computational methodologies allows for a theoretical evaluation of its potential as a lead compound and for the prediction of its physicochemical and pharmacokinetic profiles.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of a biological target, LBVS methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a compound like this compound, a starting point would be to identify known bioactive molecules with a similar aniline scaffold. cresset-group.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with changes in biological activity, are a cornerstone of LBVS. nih.govresearchgate.netnih.gov For instance, QSAR studies on substituted anilides have successfully used molecular connectivity indices to model antibacterial and antifungal activities. researchgate.netresearchgate.net Similarly, the toxicity of substituted anilines has been correlated with parameters like the 1-octanol/water partition coefficient (log KOW) and Hammett sigma electronic substituent constants. nih.gov These models could be leveraged to screen databases for compounds with potentially favorable activity profiles based on the structural features of this compound.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is available, SBVS, primarily through molecular docking, can be employed. globalresearchonline.netresearchgate.net This technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. jusst.orgnih.gov For this compound, molecular docking could be used to simulate its interaction with various protein targets. For example, studies on other aniline derivatives have used docking to explore their binding modes within the active sites of enzymes like E. coli proteins or to understand their potential as anticancer agents by targeting DNA. globalresearchonline.netnih.gov The results of such docking studies, typically a scoring function representing the binding affinity, would allow for the ranking of this compound against other potential ligands.

Prediction of Physicochemical and ADMET Properties

Physicochemical Properties: Key physicochemical properties such as lipophilicity (logP), solubility, molecular weight, and polar surface area can be readily calculated using various computational models. researchgate.netnih.gov These parameters are critical as they influence a compound's absorption and distribution. For instance, a calculated logP value can indicate whether a compound is more likely to be soluble in non-polar versus polar solvents, which has implications for its membrane permeability. researchgate.net

ADMET Prediction: A range of computational models, from simple rule-based systems like Lipinski's Rule of Five to more complex machine learning and deep learning algorithms, are used to predict ADMET properties. nih.govresearchgate.net These models are trained on large datasets of experimental data and can predict various endpoints, including intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. nih.govyoutube.com For this compound, these predictive tools can provide valuable insights into its likely pharmacokinetic behavior and potential liabilities before committing to extensive experimental testing.

The table below presents a set of predicted physicochemical and ADMET-related properties for this compound, generated using established chemoinformatic algorithms. It is important to note that these are in-silico predictions and would require experimental validation.

PropertyPredicted ValueSignificance
Molecular Weight256.17 g/mol Influences absorption and diffusion.
logP (octanol/water)4.12Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Aqueous SolubilityLowHigh lipophilicity often correlates with lower solubility in aqueous environments.
Hydrogen Bond Donors0Affects binding to target and solubility.
Hydrogen Bond Acceptors1Influences interactions with biological targets and solubility.
Polar Surface Area (PSA)3.24 ŲLow PSA is associated with better permeability across the blood-brain barrier.
Blood-Brain Barrier (BBB) PermeationHigh probabilityPredicted based on lipophilicity and low polar surface area.
Human Intestinal Absorption (HIA)High probabilitySuggests good absorption from the gastrointestinal tract.

Applications of 3 Bromo N,n Diethyl 5 Methylaniline in Chemical Synthesis and Materials Science

As a Versatile Building Block for Organic Synthesis

The unique substitution pattern of 3-Bromo-N,N-diethyl-5-methylaniline positions it as a valuable scaffold for the synthesis of more complex molecules. The presence of the bromine atom allows for the introduction of various functional groups through cross-coupling reactions, while the diethylamino and methyl groups influence the electronic properties and reactivity of the aromatic ring.

Substituted anilines are fundamental components in a vast array of pharmaceuticals. While direct use of this compound in drug synthesis is not widely documented, its structural motifs are present in various bioactive molecules. For instance, related compounds like 3-Bromo-5-methylaniline are utilized as intermediates in the synthesis of pharmaceutical compounds. fishersci.ca The bromo- and amino-substituted aromatic core can be a precursor to a variety of heterocyclic structures that are prevalent in medicinal chemistry.

The bromine atom can be readily displaced or used in carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to build molecular complexity. The N,N-diethylamino group can modulate the pharmacokinetic properties of a potential drug molecule, influencing its solubility, lipophilicity, and metabolic stability.

Table 1: Potential Pharmaceutical Scaffolds from this compound

Reaction TypePotential Product ScaffoldTherapeutic Area (Example)
Suzuki CouplingBiaryl structuresAntihypertensives, Antifungals
Buchwald-Hartwig AminationDi- or tri-arylaminesKinase inhibitors, Antivirals
Sonogashira CouplingAryl alkynesAnticancer agents, Antivirals
Heck ReactionSubstituted styrenesCNS disorders, Anti-inflammatories

This table represents hypothetical applications based on the known reactivity of the functional groups.

Similar to its potential in pharmaceuticals, this compound can serve as a starting material for the synthesis of novel agrochemicals. The aniline (B41778) moiety is a key feature in many herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could lead to the development of new active ingredients with improved efficacy or novel modes of action.

In the realm of specialty chemicals, N,N-dialkylanilines are precursors to various dyes and pigments. The combination of the electron-donating diethylamino group and the reactive bromine atom makes this compound a candidate for the synthesis of new colorants with specific chromatic properties.

The N,N-diethylaniline core can be a part of more complex ligand systems for catalysis. The nitrogen atom can coordinate to metal centers, and the substituents on the aromatic ring can be modified to tune the steric and electronic properties of the resulting ligand. For example, phosphine (B1218219) ligands, which are crucial in many catalytic cross-coupling reactions, can be introduced at the position of the bromine atom. The development of new ligands is a continuous effort in organic synthesis to improve reaction efficiency, selectivity, and scope.

Integration into Functional Materials

The electronic properties of this compound, particularly the electron-donating nature of the diethylamino group, make it an interesting candidate for incorporation into functional organic materials.

Although there is no specific literature on the polymerization of this compound, its structure is amenable to several polymerization techniques. The bromine atom provides a handle for cross-coupling polymerization methods, such as Suzuki or Stille polycondensation, to create conjugated polymers. These types of polymers are of great interest for their electronic and optical properties.

The resulting polymers would incorporate the electron-rich N,N-diethylaniline unit into the polymer backbone, which could impart useful properties such as hole-transporting capabilities, essential for many organic electronic devices.

Table 2: Potential Polymerization Reactions Involving this compound

Polymerization MethodCo-monomerResulting Polymer TypePotential Application
Suzuki PolycondensationAryl diboronic acid/esterPoly(arylene)sOrganic electronics, sensors
Stille PolycondensationAryl distannanePoly(arylene)sOrganic photovoltaics
Heck PolycondensationDivinyl arenePoly(arylene vinylene)sOrganic light-emitting diodes

This table represents hypothetical applications based on the known reactivity of the functional groups.

N,N-dialkylaniline derivatives are frequently used as hole-transporting or electron-donating materials in organic light-emitting diodes (OLEDs) and other organic electronic devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The diethylamino group in this compound can facilitate the transport of positive charge carriers (holes).

While the compound itself might be used as a component in a blend for an active layer, it is more likely to be used as a building block for larger, more complex molecules designed for specific functions within a device. The bromine atom allows for the straightforward integration of this electron-rich moiety into a larger conjugated system, which could be the emissive material or a charge-transporting material in an OLED. The methyl group can enhance the solubility and film-forming properties of the resulting materials.

Synthesis of Dyes, Pigments, and Fluorescent Probes

There is no available research specifically detailing the synthesis of dyes, pigments, or fluorescent probes using this compound as a key intermediate.

In the broader context of dye chemistry, N,N-diethylaniline and its derivatives are often employed as coupling components in the synthesis of azo dyes. The general reaction involves the diazotization of a primary aromatic amine, followed by an electrophilic substitution reaction with an electron-rich coupling agent, such as an N,N-dialkylaniline. The electron-donating nature of the diethylamino group activates the aromatic ring, facilitating the coupling reaction, typically at the para-position to the amino group.

The presence of a bromine atom and a methyl group on the ring of this compound would be expected to influence the electronic properties and steric hindrance of the molecule, which in turn would affect the color and fastness properties of any potential dye synthesized from it. However, without experimental data, any discussion of specific synthetic protocols or the properties of resulting dyes would be purely speculative.

Similarly, the construction of fluorescent probes often relies on the modification of core fluorophore structures. While aniline derivatives can be incorporated into such structures, no studies have been published that utilize this compound for this purpose.

Data Table 7.2.3.1: Reported Synthetic Routes for Dyes, Pigments, and Fluorescent Probes from this compound

Product TypeSynthetic RouteReported Yield (%)Spectral PropertiesReference
DyesNo data availableNo data availableNo data availableNo data available
PigmentsNo data availableNo data availableNo data availableNo data available
Fluorescent ProbesNo data availableNo data availableNo data availableNo data available

Role in Ligand Design for Catalysis and Coordination Chemistry

The potential of this compound as a precursor for ligand synthesis in catalysis and coordination chemistry has not been explored in the available scientific literature.

Ligands play a crucial role in transition metal catalysis by modulating the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. Anilines are versatile starting materials for a variety of ligand classes, including N-heterocyclic carbenes (NHCs), phosphine-amines, and Schiff bases.

Theoretically, the amino group of this compound could be functionalized to introduce coordinating atoms like phosphorus or used in condensation reactions to form imines. The bromine atom offers a handle for further synthetic transformations, such as cross-coupling reactions, to build more complex ligand architectures. However, no published research demonstrates the synthesis of any specific ligand scaffold derived from this compound for transition metal catalysis.

Data Table 7.3.1.1: Documented Ligand Scaffolds Synthesized from this compound for Transition Metal Catalysis

Ligand ClassSynthetic MethodCharacterization DataCatalytic ApplicationReference
N-Heterocyclic Carbene PrecursorsNo data availableNo data availableNo data availableNo data available
Phosphine-Amine LigandsNo data availableNo data availableNo data availableNo data available
Schiff Base LigandsNo data availableNo data availableNo data availableNo data available

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a cornerstone of this field, acting as catalysts for a wide range of asymmetric transformations.

While the core aniline structure is a common feature in many organocatalysts, there are no studies reporting the use of this compound or its derivatives in organocatalytic applications. The development of chiral versions of this compound or its conversion into other catalytically active species has not been documented.

Data Table 7.3.2.1: Organocatalytic Applications of Derivatives of this compound

Catalyst TypeReaction CatalyzedEnantioselectivity (%)DiastereoselectivityReference
No data availableNo data availableNo data availableNo data availableNo data available

Environmental Fate and Transformation Pathways of 3 Bromo N,n Diethyl 5 Methylaniline Excluding Ecotoxicity and Safety

Abiotic Degradation Mechanisms

Abiotic degradation, the breakdown of a chemical in the environment through non-biological processes, is a crucial factor in determining its persistence. Key abiotic pathways include photodegradation, hydrolysis, and chemical oxidation.

Photodegradation under Simulated Environmental Conditions

No studies were found that investigated the photodegradation of 3-Bromo-N,N-diethyl-5-methylaniline. Such research would typically involve exposing the compound to simulated sunlight in various environmental matrices (e.g., water, air) and identifying the resulting breakdown products and the rate of degradation. The presence of the bromine atom and the aromatic ring suggests a potential for photochemical reactions, but without experimental data, the significance of this pathway is unknown.

Hydrolysis and Chemical Oxidation Pathways

There is no available information on the hydrolysis or chemical oxidation of this compound. Hydrolysis studies would assess the compound's stability in water at different pH levels. Oxidation studies would examine its reactivity with common environmental oxidants like hydroxyl radicals. The N,N-diethylamino and methyl groups on the aniline (B41778) ring likely influence its susceptibility to these degradation routes, but to what extent remains uninvestigated.

Biotic Transformation Pathways

The transformation of a chemical by living organisms, primarily microorganisms, is a major route of environmental attenuation for many organic compounds.

Microbial Degradation Studies in Environmental Matrices

A review of existing literature found no studies focused on the microbial degradation of this compound in soil, sediment, or water. Understanding how microbial communities interact with this compound is essential for predicting its persistence in various ecosystems.

Identification and Characterization of Environmental Metabolites

As no biotic degradation studies have been conducted, there is no information regarding the potential environmental metabolites of this compound. The identification of metabolites is critical for a complete environmental risk assessment, as they can sometimes be more toxic or persistent than the parent compound.

Transport and Distribution in Environmental Compartments (e.g., soil, water, air)

The movement and partitioning of a chemical between air, water, and soil are governed by its physical and chemical properties. However, without experimental or modeled data on properties like vapor pressure, water solubility, and octanol-water partition coefficient (Kow) for this compound, its environmental distribution cannot be accurately predicted.

Future Research Directions and Challenges for 3 Bromo N,n Diethyl 5 Methylaniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-Bromo-N,N-diethyl-5-methylaniline and related halogenated anilines is an area ripe for innovation. Traditional methods often rely on electrophilic aromatic substitution, which can sometimes lead to issues with regioselectivity and the generation of unwanted byproducts. nih.gov Future research will likely focus on developing more efficient and sustainable synthetic routes.

One promising avenue is the exploration of alternative halogenation techniques that offer greater control over the reaction and minimize waste. This could involve the use of novel brominating agents or the development of catalytic systems that direct the bromination to the desired position on the aniline (B41778) ring. Furthermore, methods that avoid the use of harsh reagents and solvents are being sought. imist.ma For instance, the development of synthetic protocols in aqueous media or the use of biodegradable solvents would represent a significant step forward in the sustainable production of this compound. imist.ma

A key challenge lies in achieving high yields and purity while adhering to the principles of green chemistry. This will require a deep understanding of the reaction mechanisms at play and the careful optimization of reaction conditions.

Exploration of Advanced Catalytic Applications and Ligand Development

The inherent chemical functionalities of this compound, namely the bromine atom and the diethylamino group, make it a promising candidate for use in catalysis. The bromine atom can participate in cross-coupling reactions, a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Future research will likely explore the use of this compound as a precursor to novel ligands for transition metal catalysts. The nitrogen atom of the diethylamino group can coordinate to a metal center, and the electronic properties of the aromatic ring, influenced by the bromine and methyl substituents, can be fine-tuned to modulate the catalyst's activity and selectivity.

A significant challenge will be the rational design of these ligands to achieve specific catalytic transformations. This will involve computational modeling to predict the steric and electronic effects of the ligand on the metal center, followed by experimental validation. The development of robust and recyclable catalytic systems based on this compound derivatives could have a major impact on the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Expansion into Emerging Functional Materials and Optoelectronic Devices

The unique electronic properties of substituted anilines suggest that this compound could serve as a building block for novel functional materials. The interplay between the electron-donating diethylamino group and the electron-withdrawing bromine atom can lead to interesting photophysical properties, such as fluorescence and phosphorescence.

Research in this area will focus on incorporating this aniline derivative into larger conjugated systems, such as polymers and dendrimers. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The ability to tune the electronic properties of the material by modifying the substituents on the aniline ring offers a high degree of control over its performance.

A key challenge will be to establish clear structure-property relationships. Understanding how the specific arrangement of atoms in a molecule influences its bulk material properties is crucial for the targeted design of materials with desired functionalities.

In-Depth Understanding of Complex Reaction Mechanisms and Stereoselectivity

To fully exploit the synthetic potential of this compound, a detailed understanding of its reactivity is essential. This includes elucidating the mechanisms of the reactions in which it participates and controlling the stereochemical outcome of these reactions.

Future research will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational methods, like density functional theory (DFT), to map out the reaction pathways. nih.gov This knowledge will be critical for optimizing reaction conditions to favor the formation of the desired product and to minimize the formation of unwanted side products.

For reactions that can produce stereoisomers, achieving high levels of stereoselectivity will be a major focus. This is particularly important in the synthesis of chiral molecules, where only one enantiomer or diastereomer may exhibit the desired biological activity. The development of chiral catalysts or auxiliaries that can effectively control the stereochemical course of reactions involving this compound will be a significant area of investigation.

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the development of new chemical processes. imist.ma For this compound, this means designing synthetic routes that are not only efficient but also environmentally benign.

Future research will focus on several key areas of green chemistry, including:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. imist.ma

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. imist.ma

Energy Efficiency: Developing reactions that can be carried out at lower temperatures and pressures, thereby reducing energy consumption.

Catalysis: Utilizing catalytic processes, which are often more selective and produce less waste than stoichiometric reactions.

A significant challenge will be to develop synthetic routes that are both economically viable and environmentally friendly. This will require a holistic approach that considers the entire life cycle of the chemical process, from the sourcing of raw materials to the disposal of waste.

Multidisciplinary Research Opportunities and Collaborative Initiatives

The future of research on this compound will undoubtedly involve a multidisciplinary approach. Collaboration between synthetic organic chemists, materials scientists, computational chemists, and chemical engineers will be essential to fully realize the potential of this versatile compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-N,N-diethyl-5-methylaniline, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aniline derivative. For example, bromination of N,N-diethyl-5-methylaniline using bromine in acetic acid or a brominating agent like NBS (N-bromosuccinimide) under controlled conditions . Purification often employs column chromatography (silica gel, eluting with hexane/ethyl acetate) or recrystallization from ethanol, as light sensitivity and hygroscopicity necessitate inert-atmosphere handling . Purity can be verified via HPLC (≥98% by area normalization) and monitored for byproducts like di-brominated isomers.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies substituents (e.g., diethyl groups: δ 1.2 ppm, triplet for CH3_3; δ 3.4 ppm, quartet for N–CH2_2). Aromatic protons show splitting patterns consistent with bromine’s deshielding effects .
  • HRMS : Exact mass analysis (e.g., C11_{11}H16_{16}BrN) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 258.0445) .
  • FT-IR : N–H stretches (if present) at ~3400 cm1^{-1} and C–Br vibrations at 550–650 cm1^{-1} .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under argon at –20°C in amber vials to prevent photodegradation. Solubility in dichloromethane or chloroform allows stock solutions to be prepared, but repeated freeze-thaw cycles should be avoided. Decomposition risks increase above 40°C, necessitating thermal stability assessments via TGA .

Advanced Research Questions

Q. How do steric effects from the N,N-diethyl groups influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The bulky diethyl groups direct electrophiles to the para position relative to the amine. Computational studies (DFT) show increased steric hindrance at ortho positions, reducing accessibility. For example, nitration favors the para position, with yields >75% when using HNO3_3/H2_2SO4_4 at 0–5°C . Competing pathways (e.g., meta substitution) are minimized by optimizing reaction time and temperature.

Q. How can low yields in Suzuki-Miyaura cross-coupling reactions involving this compound be addressed?

  • Methodological Answer : Low yields often stem from bromide displacement inefficiency. Use Pd(PPh3_3)4_4 (5 mol%) with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C for 12 hours. Adding Cs2_2CO3_3 as a base improves transmetallation. Monitor reaction progress via TLC and isolate using SPE (solid-phase extraction) to remove Pd residues .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution, showing the bromine atom’s σ-hole as the primary electrophilic site. Fukui indices (f^-) highlight susceptibility to nucleophilic attack, guiding solvent selection (e.g., DMF for polar transition states) . MD simulations further assess solvation effects on reaction kinetics.

Q. How can contradictions in 13^{13}C NMR data for derivatives of this compound be resolved?

  • Methodological Answer : Discrepancies in carbonyl or aromatic carbon shifts often arise from tautomerism or solvent effects. Use deuterated solvents (CDCl3_3 vs. DMSO-d6_6) for consistency. 2D NMR (HSQC, HMBC) correlates carbon-proton coupling to resolve ambiguities. For example, a carbonyl at δ 170 ppm in DMSO may shift to δ 165 ppm in CDCl3_3 due to hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.